KRAS G12C inhibitor 15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KRAS G12C inhibitor 15 is a small molecule compound designed to target and inhibit the KRAS G12C mutation, a common genetic alteration found in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer . This mutation results in the substitution of glycine with cysteine at the 12th position of the KRAS protein, leading to uncontrolled cell proliferation and tumor growth . This compound binds covalently to the mutant cysteine, thereby inhibiting the oncogenic activity of KRAS and providing a targeted therapeutic approach for patients with KRAS G12C-mutant cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KRAS G12C inhibitor 15 involves multiple steps, including the formation of key intermediates and the final coupling reaction . Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality . This process includes optimizing reaction conditions, purification methods, and quality control measures to meet regulatory standards . Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assurance .
Chemical Reactions Analysis
Types of Reactions: KRAS G12C inhibitor 15 undergoes various chemical reactions, including covalent binding, oxidation, and reduction . The covalent binding to the mutant cysteine residue is the primary mechanism of action, which involves the formation of a covalent bond between the inhibitor and the thiol group of the cysteine .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include organic solvents (e.g., dimethyl sulfoxide), catalysts (e.g., palladium), and oxidizing agents (e.g., hydrogen peroxide) . Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products: The major product formed from the reaction of this compound with the KRAS G12C mutant protein is a covalent adduct, which effectively inhibits the oncogenic activity of the protein . Other by-products may include oxidized or reduced forms of the inhibitor, depending on the reaction conditions .
Scientific Research Applications
KRAS G12C inhibitor 15 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it serves as a valuable tool for studying covalent binding mechanisms and protein-ligand interactions . In biology, it is used to investigate the role of KRAS mutations in cancer progression and to develop targeted therapies . In medicine, this compound is being evaluated in clinical trials for its efficacy in treating KRAS G12C-mutant cancers .
Mechanism of Action
KRAS G12C inhibitor 15 exerts its effects by covalently binding to the mutant cysteine residue in the KRAS G12C protein . This binding prevents the protein from interacting with downstream signaling molecules, thereby inhibiting the activation of pathways involved in cell proliferation and survival . The primary molecular targets of this compound include the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cancer cell growth and survival .
Comparison with Similar Compounds
KRAS G12C inhibitor 15 is unique in its ability to selectively target the KRAS G12C mutation, providing a more effective and less toxic treatment option compared to traditional chemotherapy . Similar compounds include sotorasib (AMG 510) and adagrasib (MRTX849), which also target the KRAS G12C mutation but may differ in their binding affinities, pharmacokinetics, and clinical efficacy . The uniqueness of this compound lies in its specific chemical structure and covalent binding mechanism, which contribute to its potency and selectivity .
Properties
Molecular Formula |
C25H21ClF2N4O3 |
---|---|
Molecular Weight |
498.9 g/mol |
IUPAC Name |
(4R,7R)-16-chloro-14-fluoro-15-(2-fluoro-6-hydroxyphenyl)-4,9-dimethyl-5-prop-2-enoyl-2,5,9,12-tetrazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),11,13,15,17-pentaen-8-one |
InChI |
InChI=1S/C25H21ClF2N4O3/c1-4-19(34)31-11-17-25(35)30(3)16-9-29-23-13(24(16)32(17)10-12(31)2)8-14(26)20(22(23)28)21-15(27)6-5-7-18(21)33/h4-9,12,17,33H,1,10-11H2,2-3H3/t12-,17-/m1/s1 |
InChI Key |
XDVMVEOFPVCHEL-SJKOYZFVSA-N |
Isomeric SMILES |
C[C@@H]1CN2[C@H](CN1C(=O)C=C)C(=O)N(C3=C2C4=CC(=C(C(=C4N=C3)F)C5=C(C=CC=C5F)O)Cl)C |
Canonical SMILES |
CC1CN2C(CN1C(=O)C=C)C(=O)N(C3=C2C4=CC(=C(C(=C4N=C3)F)C5=C(C=CC=C5F)O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.